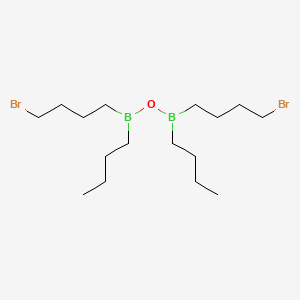
1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane is an organoboron compound characterized by the presence of bromobutyl and dibutyldiboroxane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane typically involves the reaction of dibutyldiboroxane with 1,4-dibromobutane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The boron atoms in the compound can undergo oxidation to form boronic acids or borate esters.
Reduction Reactions: The compound can be reduced to form diborane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or sodium perborate are used for oxidation reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted boron compounds such as boronic esters or amides.
Oxidation Reactions: Products include boronic acids or borate esters.
Reduction Reactions: Products include diborane derivatives.
Applications De Recherche Scientifique
1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials such as polymers and nanomaterials.
Medicinal Chemistry: It is investigated for its potential use in drug development and as a precursor for boron-containing pharmaceuticals.
Catalysis: The compound is used as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane involves its ability to undergo various chemical transformations. The bromine atoms in the compound can participate in nucleophilic substitution reactions, while the boron atoms can undergo oxidation or reduction reactions. These transformations enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(4-bromobutyl)benzene: Similar in structure but lacks the boron atoms.
1,3-Dibromobutane: Contains bromine atoms but lacks the boron and dibutyldiboroxane groups.
Dibutyldiboroxane: Contains the boron and dibutyldiboroxane groups but lacks the bromobutyl groups.
Uniqueness
1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane is unique due to the presence of both bromobutyl and dibutyldiboroxane groups. This combination of functional groups imparts unique chemical properties to the compound, making it a valuable reagent in various chemical reactions and applications.
Propriétés
Numéro CAS |
61632-71-1 |
|---|---|
Formule moléculaire |
C16H34B2Br2O |
Poids moléculaire |
423.9 g/mol |
Nom IUPAC |
4-bromobutyl-[4-bromobutyl(butyl)boranyl]oxy-butylborane |
InChI |
InChI=1S/C16H34B2Br2O/c1-3-5-11-17(13-7-9-15-19)21-18(12-6-4-2)14-8-10-16-20/h3-16H2,1-2H3 |
Clé InChI |
NKTPAXPEYCHJMG-UHFFFAOYSA-N |
SMILES canonique |
B(CCCC)(CCCCBr)OB(CCCC)CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[(4-methoxyphenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14593266.png)
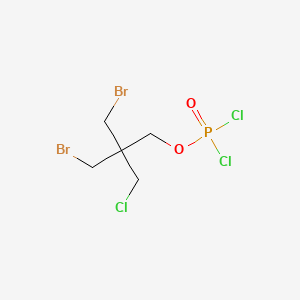
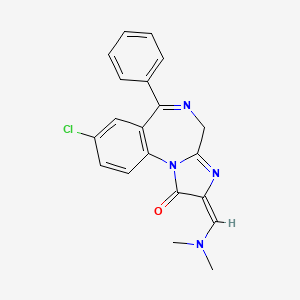
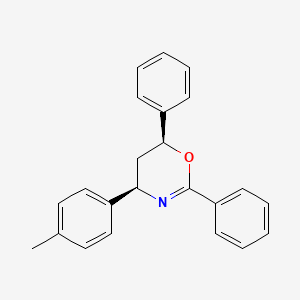
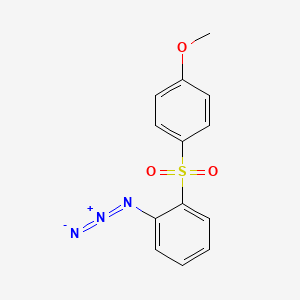
![2,2'-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14593296.png)
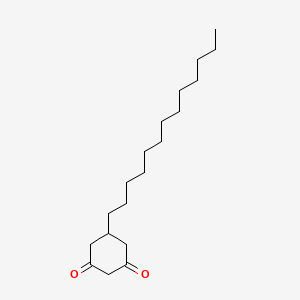

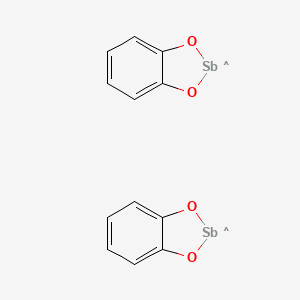
![1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14593309.png)
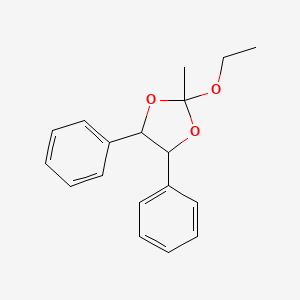

![4-[(4-Octylphenyl)ethynyl]benzonitrile](/img/structure/B14593337.png)

